2-Bromo-6-chloro-9h-purine
Overview
Description
2-Bromo-6-Chloro-Purine is an organic compound belonging to the class of purines and purine derivatives. These compounds are aromatic heterocyclic molecules containing a purine moiety, which is formed by a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-Chloro-Purine typically involves the halogenation of purine derivatives. One common method involves the reaction of 2,6-dichloropurine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production of 2-Bromo-6-Chloro-Purine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-Chloro-Purine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form purine N-oxides or reduction to form purine derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted purine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include purine N-oxides and reduced purine derivatives.
Scientific Research Applications
2-Bromo-6-Chloro-Purine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is used in studies involving purine metabolism and enzyme inhibition.
Chemical Biology: It serves as a probe for studying the interactions of purine derivatives with biological macromolecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-Chloro-Purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as an inhibitor of these enzymes, thereby affecting the metabolic pathways of purine derivatives . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,6-Dichloropurine: Similar in structure but lacks the bromine atom at the 2-position.
2-Bromo-6-Fluoropurine: Similar in structure but has a fluorine atom instead of chlorine at the 6-position.
2,6-Dibromopurine: Contains bromine atoms at both the 2 and 6 positions.
Uniqueness: 2-Bromo-6-Chloro-Purine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective substitution reactions and provides a versatile platform for the synthesis of various derivatives .
Properties
IUPAC Name |
2-bromo-6-chloro-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGHYTLGJNPTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500797-85-3 | |
Record name | 2-Bromo-6-chloro-purine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-BROMO-6-CHLORO-9H-PURINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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